molecular formula C11H7N5 B5685738 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile CAS No. 94427-97-1

5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile

Cat. No.: B5685738
CAS No.: 94427-97-1
M. Wt: 209.21 g/mol
InChI Key: MGULYLNXXBGXJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile typically involves a one-pot, three-component reaction. This reaction includes aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of a catalyst. Common catalysts used include alumina-silica-supported manganese dioxide, molecular iodine, and sodium ascorbate .

Industrial Production Methods: In industrial settings, the synthesis is often optimized for higher yields and efficiency. The reaction is carried out in green media, such as water and ethanol, at room temperature. This environmentally friendly approach minimizes the use of hazardous solvents and reduces waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is studied for its antimicrobial and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain bacterial strains .

Medicine: The compound is investigated for its potential as an anti-cancer agent. Its derivatives have shown activity against various cancer cell lines, making it a candidate for further drug development .

Industry: In the agrochemical industry, the compound is used in the development of herbicides and insecticides. Its derivatives exhibit herbicidal and insecticidal activities, making it valuable for crop protection .

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound’s derivatives are believed to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile exhibits unique properties due to the presence of two cyano groups at positions 3 and 4. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the compound’s biological activities, such as antimicrobial and anti-cancer properties, are often more pronounced than those of its analogs .

Properties

IUPAC Name

5-amino-1-phenylpyrazole-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c12-6-9-10(7-13)15-16(11(9)14)8-4-2-1-3-5-8/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGULYLNXXBGXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354255
Record name 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94427-97-1
Record name 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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